molecular formula C7H6N2O B13873344 2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile

2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile

Cat. No.: B13873344
M. Wt: 134.14 g/mol
InChI Key: LWRPEAAYPADOOY-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile is an organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol It is characterized by a pyridine ring substituted with an oxo group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile typically involves the reaction of appropriate pyridine derivatives with nitrile-containing reagents under controlled conditions. One common method involves the use of 4-pyridone derivatives, which are reacted with acetonitrile in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules .

Scientific Research Applications

2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a nitrile group on the pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-(2-oxo-1H-pyridin-4-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1H2,(H,9,10)

InChI Key

LWRPEAAYPADOOY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1CC#N

Origin of Product

United States

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